molecular formula C20H21ClN2O3S B3402505 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058384-56-7

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3402505
CAS RN: 1058384-56-7
M. Wt: 404.9 g/mol
InChI Key: NVAIILDNEQPLSI-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide” is a derivative of indole, a heterocyclic compound that plays a crucial role in medicinal chemistry . Indole and its derivatives have been gaining interest due to their physiological actions, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, involves various methods. Some of these methods include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “this compound”, is largely planar but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, they exhibit a variety of pharmacological actions and have long been employed as an active ingredient in drug design and production . They also undergo substitution, primarily at the C-3 position .


Physical And Chemical Properties Analysis

Indole derivatives are crystalline and colorless in nature with specific odors . They contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature .

Future Directions

The future directions for “3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide” and similar compounds involve further exploration of their diverse biological activities for newer therapeutic possibilities . The development of innovative chemotherapeutic agents is a prominent challenge due to drug resistance and low bioavailability in antibacterial and anticancer therapies .

properties

IUPAC Name

3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-16-6-3-7-18(12-16)27(25,26)22-17-9-8-14-10-11-23(19(14)13-17)20(24)15-4-1-2-5-15/h3,6-9,12-13,15,22H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAIILDNEQPLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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